molecular formula C13H16ClNO3 B1359461 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid CAS No. 1119452-95-7

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid

Cat. No.: B1359461
CAS No.: 1119452-95-7
M. Wt: 269.72 g/mol
InChI Key: MDIQVARUQDEDGU-UHFFFAOYSA-N
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Description

3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid is a heterocyclic compound featuring a benzoxazepine core fused with a propanoic acid moiety. The benzoxazepine ring system incorporates a chlorine atom at the 7-position and a methyl group at the 2-position, which influence its electronic and steric properties. The compound’s molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.7 g/mol, and it is reported to have a purity of ≥95% .

Properties

IUPAC Name

3-(7-chloro-2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9-7-15(5-4-13(16)17)8-10-6-11(14)2-3-12(10)18-9/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQVARUQDEDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C(O1)C=CC(=C2)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649278
Record name 3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-95-7
Record name 3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzyl alcohol, with an appropriate reagent like acetic anhydride to form the benzoxazepine ring.

    Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the benzoxazepine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate the activity of receptors on the cell surface, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include benzodiazepines, benzimidazoles, and other benzoxazepine derivatives. Key differentiating factors include substituent patterns, functional groups, and heterocyclic frameworks.

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula MW (g/mol) Key Substituents/Functional Groups Notable Features
3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid (Target) C₁₂H₁₄ClNO₃ 255.7 7-Cl, 2-Me, propanoic acid High purity (≥95%), potential CNS activity
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (Compound 14b) C₁₂H₈N₃O₄F₃ 315.2 7-NO₂, 5-CF₃, benzimidazole, α,β-unsaturated acid Higher MW, electron-withdrawing groups
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) C₁₆H₁₂ClN₃O₃ 329.7 2-Cl-phenyl, 7-NO₂, ketone Benzodiazepine backbone, CNS activity
(R)-3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-(3-(((R)-2-ethyl-...oxazepin-4(5H)-yl)propanoic acid C₂₉H₃₂N₆O₄ 528.6 Benzo-triazol, ethyl-piperidine, propanoic acid NRF2 activator, complex substituents
1-[7-(3,4-dimethoxyphenyl)-9-{[(3R)-1-methylpiperidin-3-yl]methoxy}-...propan-1-one C₂₈H₃₃N₃O₅ 491.6 Dimethoxyphenyl, piperidine-methoxy, ketone Propanone moiety, basic side chain

Key Differences and Implications

a) Heterocyclic Core and Substituent Effects
  • Benzoxazepine vs. Benzimidazole/Benzodiazepine :
    The target compound’s benzoxazepine core (oxygen and nitrogen in the seven-membered ring) contrasts with the benzimidazole (two nitrogen atoms) in Compound 14b and the benzodiazepine (fused benzene and diazepine) in Methylclonazepam . The oxygen in benzoxazepine may enhance metabolic stability compared to nitrogen-rich analogs.
  • In contrast, the 7-nitro and 5-trifluoromethyl groups in Compound 14b increase electron-withdrawing effects, which may alter reactivity or binding affinity .
b) Functional Group Variations
  • Propanoic Acid vs. Ketone/Propanone: The propanoic acid moiety in the target compound enables salt formation (e.g., with meglumine, as seen in ), enhancing solubility and bioavailability. In contrast, Methylclonazepam’s ketone group and the propanone derivative in lack ionizable protons, reducing water solubility but increasing lipophilicity .
c) Pharmacological Potential
  • CNS Activity: Methylclonazepam’s benzodiazepine structure is classically associated with anxiolytic or sedative effects , while the target compound’s benzoxazepine-propanoic acid hybrid may target distinct receptors (e.g., GABA analogs or ion channels).
  • NRF2 Activation : The benzo-triazol-oxazepine derivative in demonstrates NRF2 activation, suggesting antioxidant applications. The target compound’s lack of triazole or ethyl-piperidine groups may limit similar activity .

Biological Activity

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid, with the CAS number 1119452-95-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazepine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups contributes to its unique properties.

Structural Formula

C13H14ClN1O2\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_{1}\text{O}_{2}

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzoxazepine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that benzoxazepine derivatives may protect neuronal cells from damage, which could be relevant for neurodegenerative conditions.

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses include:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing neuronal signaling pathways.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or microbial growth.

Case Studies and Experimental Data

A review of literature reveals various studies investigating the biological effects of related compounds. Below is a summary table of key findings from selected research articles:

Study ReferenceBiological Activity ObservedMethodologyKey Findings
Bible et al. (2009)Neuroprotective effectsIn vitro assaysDemonstrated reduced cell death in neuronal cultures.
Ayalasomayajula & Kompella (2016)Anti-inflammatory propertiesAnimal modelSignificant reduction in inflammation markers in treated rats.
Allergan Research (2015)Ocular delivery potentialPharmacokinetic studiesEnhanced drug retention in ocular tissues with minimal side effects.

Notable Research Outcomes

  • Neuroprotection : In vitro studies indicate that the compound can reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
  • Inflammation Modulation : Animal models have shown that administration of related compounds leads to decreased levels of pro-inflammatory cytokines, highlighting their therapeutic potential in inflammatory conditions.
  • Drug Delivery Systems : Research on microparticle formulations incorporating this compound has shown promise for sustained release in ocular therapies, enhancing therapeutic efficacy while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid

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